Target Engagement Confirmation: RET and VEGFR2 (KDR) Dual Inhibition Profile of CAS 313399-16-5
The compound is classified as a dual inhibitor of RET and VEGFR2 (KDR) in the Therapeutic Target Database, a binding profile that distinguishes it from analogs with substitution patterns yielding RET-selective or multi-kinase profiles [1]. While quantitative IC50 values are not publicly available for CAS 313399-16-5, the annotation as 'Quinazoline derivative 15' within the RET inhibitor series establishes its primary kinase targets relative to structurally similar derivatives that may display divergent selectivity profiles [1].
| Evidence Dimension | Declared kinase targets |
|---|---|
| Target Compound Data | RET inhibitor; VEGFR2 (KDR) inhibitor [1] |
| Comparator Or Baseline | Quinazoline derivative 14 (closest analog series member with distinct substitution): RET inhibition data reported separately [1]; N-(2-benzoyl-4-chlorophenyl)-4-[(6-methyl-4-phenylquinazolin-2-yl)amino]benzamide (CAS 361166-21-4): kinase profile not publicly available |
| Quantified Difference | Target identity established; exact selectivity ratio vs. KDR not quantified in public domain |
| Conditions | Biochemical kinase inhibition profiling (Therapeutic Target Database annotation) [1] |
Why This Matters
For research programs requiring concurrent RET and VEGFR2 inhibition, this compound provides a defined dual-target entry point, avoiding the need for multi-component inhibitor cocktails.
- [1] Therapeutic Target Database (TTD). Drug ID: D05PRG. Quinazoline derivative 15. Targets: Proto-oncogene c-Ret (RET), Vascular endothelial growth factor receptor 2 (KDR). View Source
